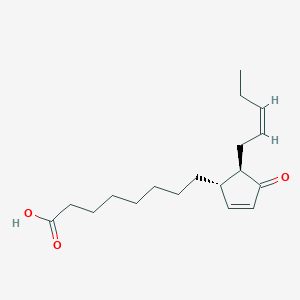

9s,13r-12-Oxophytodienoic Acid

Descripción general

Descripción

9s,13r-12-Oxophytodienoic Acid is a prostanoid.

Mecanismo De Acción

Target of Action

The primary targets of 9s,13r-12-Oxophytodienoic Acid are microsomal prostaglandin E2 synthase-1 (mPGES-1) and inducible nitric oxide synthase (iNOS) . These enzymes play a crucial role in the inflammatory response. mPGES-1 is involved in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and fever . iNOS is responsible for the production of nitric oxide (NO), a free radical involved in various physiological processes including vasodilation, neurotransmission, and immune response .

Mode of Action

This compound interacts with its targets by inhibiting the activity of mPGES-1 and decreasing the production of iNOS, NO, mPGES-1, and PGE2 without affecting COX-1/2, thromboxane A2 (TXA2), and prostaglandin I2 (PGI2) . This results in a reduction of inflammation and fever .

Biochemical Pathways

The compound affects the NF-κB and Nrf2/HO-1 pathways . It suppresses the differentiation of M0 macrophages to M1 phenotype but enhances it to M2 phenotype, blocks the activation of NF-κB pathway, and increases the activation of Nrf2 and heme oxygenase-1 (HO-1) . These pathways are involved in the regulation of immune response and oxidative stress .

Pharmacokinetics

The compound’s ability to inhibit mpges-1 and modulate macrophage polarization suggests that it may have good bioavailability .

Result of Action

The compound’s action results in the attenuation of inflammation. It selectively inhibits mPGES-1 and reduces inflamed paw edema in carrageenan-induced mice . This suggests that it could be a promising candidate for developing anti-inflammatory drugs .

Action Environment

As the compound is extracted from artemisia anomala , its efficacy and stability might be influenced by factors such as the quality of the plant material, extraction methods, and storage conditions.

Análisis Bioquímico

Biochemical Properties

9s,13r-12-Oxophytodienoic Acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, including microsomal prostaglandin E2 synthase-1 (mPGES-1), inducible nitric oxide synthase (iNOS), and heme oxygenase-1 (HO-1) . The compound inhibits mPGES-1 and decreases iNOS, nitric oxide (NO), mPGES-1, and PGE2 without affecting COX-1/2, thromboxane A2 (TXA2), and prostaglandin I2 (PGI2) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating macrophage polarization via the NF-κB and Nrf2/HO-1 pathways . Specifically, it suppresses the differentiation of M0 macrophages to M1 phenotype but enhances it to M2 phenotype .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It blocks the activation of the NF-κB pathway and increases the activation of Nrf2 and heme oxygenase-1 (HO-1) . This results in the modulation of macrophage polarization and attenuation of inflammation .

Temporal Effects in Laboratory Settings

It has been shown to reduce inflamed paw edema in carrageenan-induced mice , suggesting potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been detailed in the literature, the compound has been shown to reduce inflamed paw edema in carrageenan-induced mice .

Metabolic Pathways

This compound is involved in the prostaglandin E2/cyclooxygenase 2 (PGE2/COX-2) metabolic pathway . It suppresses PGE2 through inhibiting the terminal synthase mPGES-1 .

Actividad Biológica

9S,13R-12-Oxophytodienoic Acid (OPDA) is a cyclopentenone fatty acid derivative that plays significant roles in both plant and animal biology. As a precursor to jasmonic acid (JA), OPDA is crucial in plant defense mechanisms and has been implicated in various physiological processes, including inflammation regulation in mammals. This article reviews the biological activities of OPDA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

OPDA is synthesized from linolenic acid through a series of enzymatic reactions involving lipoxygenase (LOX) and allene oxide synthase (AOS). The structure of OPDA includes a reactive α,β-unsaturated carbonyl group, which is essential for its biological activity. This compound can form adducts with thiol-containing compounds, influencing redox signaling pathways.

1. Plant Defense Mechanisms

OPDA is integral to plant immunity. It activates defense responses against herbivores and pathogens by inducing the expression of jasmonate-responsive genes. Studies have shown that OPDA signaling enhances resistance in crops like maize against aphids by modulating the expression of defense-related proteins.

Table 1: Role of OPDA in Plant Defense

2. Anti-Inflammatory Effects in Animals

Recent research has highlighted the anti-inflammatory properties of 9S,13R-12-OPDA in murine models. It attenuates inflammation by inhibiting microsomal prostaglandin E synthase-1 (mPGES-1) and modulating macrophage polarization through the NF-κB and Nrf2 pathways.

Mechanisms of Action:

- Inhibition of mPGES-1: Reduces prostaglandin E2 (PGE2) synthesis without affecting COX enzymes.

- Macrophage Polarization: Shifts macrophages from an M1 (pro-inflammatory) to an M2 (anti-inflammatory) phenotype.

- Redox Regulation: Enhances antioxidant responses via Nrf2 activation.

Table 2: Anti-Inflammatory Mechanisms of OPDA

| Mechanism | Effect on Inflammation | Reference |

|---|---|---|

| Inhibition of mPGES-1 | Decreased PGE2 levels | |

| Modulation of Macrophages | Shift from M1 to M2 phenotype | |

| Nrf2 Activation | Increased antioxidant response |

Case Study 1: Inhibition of Inflammation

In a study involving carrageenan-induced paw edema in mice, treatment with 9S,13R-12-OPDA significantly reduced inflammation markers and edema formation. This suggests its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Plant Defense Against Pathogens

Research demonstrated that genetically modified plants with enhanced OPDA production exhibited greater resistance to fungal infections compared to wild-type plants. This underscores the importance of OPDA in plant immune responses.

Aplicaciones Científicas De Investigación

Plant Physiology and Defense Mechanisms

Role in Plant Immunity:

12-OPDA is a precursor to jasmonic acid (JA), a vital signaling molecule that regulates plant defense against herbivores and pathogens. Studies show that 12-OPDA activates specific gene expression linked to defense responses, enhancing the plant's ability to cope with biotic stressors .

Seed Dormancy and Germination:

Research indicates that 12-OPDA influences seed dormancy and germination processes. It modulates the expression of genes involved in these processes, thereby playing a critical role in plant development and survival strategies .

Physiological Signaling:

12-OPDA functions as a signaling molecule that connects growth and defense pathways in plants. This dual role can lead to trade-offs in resource allocation between growth and defense, which is essential for understanding plant ecology and evolutionary biology .

Human Health Applications

Anti-inflammatory Properties:

Recent studies have highlighted the anti-inflammatory potential of 9S,13R-12-OPDA. It has been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the inflammatory response. By modulating macrophage polarization, it promotes an anti-inflammatory M2 phenotype while inhibiting the pro-inflammatory M1 phenotype . This suggests that 12-OPDA could be developed into therapeutic agents for inflammatory diseases.

Cancer Research:

The compound's structural similarities to mammalian prostaglandins raise interest in its potential anticancer properties. Investigations into its mechanisms may reveal pathways through which it can inhibit tumor growth or enhance the efficacy of existing cancer therapies .

Biochemical Interactions

Redox Signaling:

12-OPDA interacts with redox-associated plant thiol antioxidants, influencing oxidative stress responses. This interaction is crucial for maintaining cellular redox homeostasis and could inform strategies for enhancing plant resilience against environmental stressors .

Comprehensive Data Table

Propiedades

IUPAC Name |

8-[(1S,5R)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTMAFAPLCGXGK-TTXFDSJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]1[C@H](C=CC1=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between 9S,13R-12-Oxophytodienoic Acid and cancer research?

A1: Recent research has explored the anti-cancer properties of various plant extracts, including those from the Sternbergia genus. A study published in 2022 [] investigated the ethanolic extract of Sternbergia clusiana bulbs (SbBEE) and its effects on the MCF-7 breast cancer cell line. Interestingly, this compound (9S,13R-12-OPDA) was identified as one of the compounds present in SbBEE through liquid chromatography coupled with mass spectrometry. While the study demonstrated SbBEE's overall pro-apoptotic activity on MCF-7 cells, further research is needed to delineate the specific role and mechanism of action of 9S,13R-12-OPDA in this context.

Q2: Does the research provide information on how this compound itself interacts with cancer cells?

A2: The research primarily focuses on the effects of the complete SbBEE extract []. While 9S,13R-12-OPDA is identified as a constituent of this extract, the study doesn't isolate its specific effects on MCF-7 cells. Therefore, further research is necessary to determine the precise mechanisms through which 9S,13R-12-OPDA might interact with cancer cells and contribute to the observed anti-cancer activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.